Methyl 2-amino-4-chloro-3-fluorobenzoate
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Overview
Description
Methyl 2-amino-4-chloro-3-fluorobenzoate: is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-chloro-3-fluorobenzoate typically involves the esterification of 2-amino-4-chloro-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-chloro-3-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 2-amino-4-chloro-3-fluorobenzoic acid.
Scientific Research Applications
Chemistry: Methyl 2-amino-4-chloro-3-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-chloro-3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, chloro, and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- Methyl 2-amino-3-fluorobenzoate
- Methyl 4-amino-2-chloro-3-fluorobenzoate
- Methyl 2-chloro-4-fluorobenzoate
Comparison: Methyl 2-amino-4-chloro-3-fluorobenzoate is unique due to the specific positioning of its functional groups. This arrangement can lead to different reactivity and interaction profiles compared to its analogs. For example, the presence of the chloro group at the 4-position and the fluoro group at the 3-position can significantly influence the compound’s electronic properties and steric effects, making it distinct from other similar compounds.
Biological Activity
Methyl 2-amino-4-chloro-3-fluorobenzoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes an amino group, a chloro substituent, and a fluorine atom on the benzene ring. These functional groups are critical in determining the compound's biological interactions. The electronegative fluorine atom may enhance binding affinity to various biological targets by stabilizing transition states during enzymatic reactions.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The presence of the amino group is believed to enhance binding affinity, potentially influencing various biochemical pathways related to drug metabolism and efficacy.
Key Mechanisms:
- Enzyme Interaction: The compound may inhibit or modulate the activity of specific enzymes, which can lead to altered metabolic pathways.
- Receptor Binding: It may interact with receptors involved in signaling pathways, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. This compound may exhibit efficacy against various bacterial strains.
- Anticancer Potential: The compound is being explored for its anticancer properties, particularly due to its ability to interact with cellular pathways involved in tumor growth and proliferation.
- Anti-inflammatory Effects: Similar compounds have shown anti-inflammatory effects, suggesting that this compound could also have therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Methyl 2-amino-5-chloro-3-fluorobenzoate | Chlorine at position 5 | Potentially different reactivity and antimicrobial properties |
Methyl 5-amino-2-fluorobenzoate | Amino group at position 5 | Altered biological activity; potential anticancer effects |
Methyl 3-amino-2-fluorobenzoate | Amino group at position 3 | Different interaction profile; explored for anti-inflammatory effects |
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
methyl 2-amino-4-chloro-3-fluorobenzoate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,11H2,1H3 |
InChI Key |
CPDBWFHUKKWHKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)F)N |
Origin of Product |
United States |
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